2-(Quinolin-3-yl)pyrrolidine-1-carbaldehyde
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Overview
Description
2-(Quinolin-3-yl)pyrrolidine-1-carbaldehyde is a heterocyclic organic compound that features a quinoline ring fused with a pyrrolidine ring, with an aldehyde functional group attached to the nitrogen atom of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinolin-3-yl)pyrrolidine-1-carbaldehyde typically involves the condensation of quinoline derivatives with pyrrolidine derivatives under specific reaction conditions. One common method involves the use of L-proline as a catalyst in a multicomponent reaction. The reaction is carried out in a solvent such as ethanol, and the temperature is maintained at around 80-100°C to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Quinolin-3-yl)pyrrolidine-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 2-(Quinolin-3-yl)pyrrolidine-1-carboxylic acid.
Reduction: 2-(Quinolin-3-yl)pyrrolidine-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Quinolin-3-yl)pyrrolidine-1-carbaldehyde has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(Quinolin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 2-(Quinolin-3-yl)ethanol
- 2-(Quinolin-3-yl)acetic acid
Uniqueness
2-(Quinolin-3-yl)pyrrolidine-1-carbaldehyde is unique due to its specific structural features, which combine the quinoline and pyrrolidine rings with an aldehyde functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C14H14N2O |
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Molecular Weight |
226.27 g/mol |
IUPAC Name |
2-quinolin-3-ylpyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C14H14N2O/c17-10-16-7-3-6-14(16)12-8-11-4-1-2-5-13(11)15-9-12/h1-2,4-5,8-10,14H,3,6-7H2 |
InChI Key |
PCBFZNBXIFXJTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C=O)C2=CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
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